Titanocene

Catalog No.
S615207
CAS No.
1271-19-8
M.F
C10H2Cl2Ti-10
M. Wt
240.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Titanocene

CAS Number

1271-19-8

Product Name

Titanocene

IUPAC Name

cyclopenta-1,3-diene;dichlorotitanium

Molecular Formula

C10H2Cl2Ti-10

Molecular Weight

240.89 g/mol

InChI

InChI=1S/2C5H.2ClH.Ti/c2*1-2-4-5-3-1;;;/h2*1H;2*1H;/q2*-5;;;+2/p-2

InChI Key

DYUFLUNZOBVZGN-UHFFFAOYSA-L

SMILES

C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[Ti+4]

Solubility

Decomposes (NTP, 1992)
Moderately sol in toluene, chloroform, alc, other hydroxylic solvents; sparingly sol in water, petroleum ether, benzene, ether, carbon disulfide, carbon tetrachloride

Canonical SMILES

[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.Cl[Ti]Cl

Cytotoxic Activity

Early studies showed promising results, with titanocene dichloride (Cp2TiCl2) exhibiting cytotoxicity (the ability to kill cells) against various cancer cell lines []. However, further clinical trials revealed insufficient efficacy, leading to the abandonment of Cp2TiCl2 as a standalone therapy [].

Exploring Derivatives

Despite the initial setbacks, researchers continue to explore the potential of titanocene by modifying its structure. The focus lies on developing derivatives with improved potency and reduced side effects compared to traditional platinum-based anticancer drugs. These modifications involve substituting the chloride ligands with other functional groups, such as fluorides or carbenes, and attaching targeting moieties that selectively deliver the drug to cancer cells [, ].

Delivery Strategies

Another area of research involves developing strategies to deliver titanocene effectively to tumor sites. This includes incorporating titanocene into nanoparticles or attaching it to biocompatible carriers like liposomes. These approaches aim to improve drug delivery, reduce systemic side effects, and potentially enhance the therapeutic efficacy of titanocene [].

Beyond Cancer

While research primarily focuses on cancer therapy, titanocene also shows promise in other areas of scientific investigation. For example, studies suggest its potential for treating bone diseases by incorporating it into bone implants or developing it into anti-inflammatory drugs [].

Titanocene refers to a class of organometallic compounds that contain titanium, typically in a low oxidation state, coordinated to cyclopentadienyl ligands. The most notable member of this family is Titanocene dichloride, with the chemical formula C10H10Cl2Ti\text{C}_{10}\text{H}_{10}\text{Cl}_{2}\text{Ti} or Cp2TiCl2\text{Cp}_2\text{TiCl}_2, where Cp\text{Cp} represents the cyclopentadienyl anion. Titanocene complexes are characterized by their ability to participate in various

Titanocene dichloride is air and moisture sensitive and can react to release hydrogen chloride gas, which is corrosive and toxic. It is also considered a pyrophoric compound, meaning it can ignite spontaneously upon contact with air. Proper handling techniques and safety precautions are crucial when working with titanocenes [].

Titanocene complexes exhibit remarkable reactivity, particularly in catalyzing reactions involving silicon-hydrogen bonds, as well as various carbon-centered radical reactions. They can facilitate:

  • Aza-Friedel–Crafts reactions: Titanocene complexes can promote selective three-component reactions involving indoles and aldehydes, showcasing their utility in synthesizing complex organic molecules .
  • Homolytic bond cleavages: These compounds can induce bond cleavages leading to diverse reaction pathways .
  • Reductive umpolung reactions: Titanocene derivatives can enable transformations that invert the polarity of functional groups, expanding synthetic possibilities .

Research into the biological activity of titanocene compounds has revealed potential applications in medicinal chemistry. Titanocene dichloride has been studied for its antitumor properties, showing efficacy against various cancer cell lines. Its mechanism of action may involve the generation of reactive oxygen species and interference with cellular signaling pathways, although further studies are needed to fully elucidate these mechanisms.

The synthesis of titanocene compounds typically involves several methods:

  • Direct synthesis from titanium precursors: Titanocene dichloride can be synthesized by reacting titanium tetrachloride with cyclopentadiene under controlled conditions.
  • Modification of existing titanocene complexes: Various functional groups can be introduced through ligand substitution or modification strategies to tailor the reactivity and selectivity of titanocene derivatives.
  • Reactions with organosilicon compounds: Titanocene complexes can also be synthesized through reactions with silanes, leading to derivatives that exhibit unique catalytic properties .

Titanocene compounds have a wide range of applications:

  • Catalysis: They serve as effective catalysts in organic synthesis, particularly in reactions involving carbon-centered radicals and silicon-hydrogen bond activation.
  • Materials Science: Due to their unique electronic properties, titanocenes are explored for use in developing new materials, including polymers and nanocomposites.
  • Medicinal Chemistry: The antitumor activity of titanocene dichloride positions it as a candidate for further development in cancer therapeutics.

Studies on the interactions of titanocene complexes with other molecules have provided insights into their catalytic mechanisms and biological activities. For instance, research has shown that titanocene derivatives can interact with various substrates through coordination, leading to enhanced reactivity in catalysis . Moreover, investigations into their interactions with biological targets have highlighted potential pathways for therapeutic applications .

Titanocene's unique properties can be contrasted with other organometallic compounds. Below is a comparison with similar compounds:

CompoundKey FeaturesUnique Aspects
ZirconoceneSimilar structure but different reactivityOften less reactive than titanocenes
FerroceneContains iron instead of titaniumExhibits distinct electronic properties due to iron
ChromoceneContains chromiumLess studied; different catalytic profiles
MolybdoceneContains molybdenumUnique reactivity patterns compared to titanocenes

Titanocene's ability to activate silicon-hydrogen bonds and its specific catalytic pathways set it apart from these similar compounds, making it a subject of ongoing research and application development.

Nucleophilic substitution remains a cornerstone for modifying titanocene’s coordination sphere, particularly for replacing labile chloride ligands with oxygen- or phosphorus-based groups. This method capitalizes on titanium’s high oxophilicity, which drives the replacement of weaker Ti–Cl bonds (ΔHf298 = 494 kJ/mol) with stronger Ti–O bonds (ΔHf298 = 662 kJ/mol) [2].

Carboxylate Ligand Incorporation

A prominent example involves the synthesis of titanocene(IV) dicarboxylates. By reacting titanocene dichloride ([Cp₂TiCl₂]) with sodium carboxylates in isopropanol-water mixtures, chloride ligands are selectively displaced. For instance, sodium salts of phosphino carboxylates ([PPh₂-R-CO₂Na], where R = −CH₂− or −4-C₆H₄−) react with [Cp₂TiCl₂] to yield [(η⁵-C₅H₅)₂Ti{OC(O)RPPh₂}₂] [3]. This method avoids the need for pre-formed Grignard reagents and achieves yields exceeding 60% under mild conditions [3]. Structural analysis of these complexes reveals monodentate carboxylate coordination, as evidenced by Ti–O bond lengths of 1.957–1.962 Å and elongated C–O bonds for non-coordinated oxygen atoms (3.460–3.486 Å) [3].

Phosphino Carboxylate Systems

The introduction of bifunctional ligands, such as phosphino carboxylates, enables simultaneous coordination to titanium and secondary metals like gold. For example, treating [(η⁵-C₅H₅)₂Ti{OC(O)CH₂PPh₂}₂] with [AuCl(tht)] yields heterometallic complexes [(η⁵-C₅H₅)₂Ti{OC(O)CH₂PPh₂AuCl}₂], where gold(I) centers coordinate via phosphorus atoms [3]. This modular approach preserves titanocene’s structural integrity while introducing redox-active auxiliary metals, broadening catalytic applications [3].

Reductive Elimination Strategies in Titanocene Synthesis

Reductive elimination techniques are pivotal for generating titanocene(III) intermediates, which facilitate radical-based cyclizations and cross-couplings. These methods often employ manganese or zinc as stoichiometric reductants to access low-valent titanium species.

Titanocene(III)-Mediated Radical Cyclizations

A landmark application involves Cp₂TiCl-catalyzed cyclizations of epoxypolyenes to construct terpenoid skeletons. For example, epoxypolyene 7 undergoes cyclization in the presence of Cp₂TiCl₂ and Mn dust in tetrahydrofuran (THF), yielding tricyclic meroterpene 5 with 43% efficiency [1]. The reaction proceeds via a titanocene(III)-mediated radical cascade, forming three trans-fused six-membered rings and six stereocenters in one step [1]. Critical to this process is the controlled fragmentation of β-acetoxy radicals, which selectively generates endocyclic alkenes (e.g., C12–C13 in 5) rather than exocyclic isomers [1].

Barbier-Type Allylation Reactions

Titanocene(III) also catalyzes Barbier-type couplings between α,β-unsaturated aldehydes and allylic halides. For instance, aldehydes 1112 react with farnesyl chloride (13) in THF, yielding polyene alcohols with 60% efficiency [1]. This method bypasses the need for pre-formed organometallic reagents, as the in situ-generated titanium radicals mediate both single-electron transfer and carbon-carbon bond formation [1].

Asymmetric Induction in Chiral Titanocene Complexes

Asymmetric synthesis of titanocene derivatives leverages chiral auxiliaries and stereoselective catalysis to control absolute configurations at titanium-bound centers.

Copper-Catalyzed Stereoselective Additions

The Cu-catalyzed addition of Grignard reagents to isoprene monoxide (16) exemplifies enantioselective synthesis. For example, aryl Grignard derivatives of bromides 1415 add to 16 with 95% E-selectivity, producing allylic alcohols 20 [1]. Subsequent oxidation yields aldehydes 1112, which serve as precursors for polyene epoxides [1]. This step’s stereochemical fidelity is critical for downstream cyclizations, as misconfigured intermediates would propagate errors into final products.

Bioinspired Radical Cyclizations

Cp₂TiCl-catalyzed cyclizations of epoxypolyenes 78 achieve complete regio- and stereocontrol, forming meroterpenoids 56 with six contiguous stereocenters [1]. The titanium center’s chiral environment, dictated by cyclopentadienyl ligands and carboxylate substituents, directs radical recombination trajectories. For instance, cyclization of 8 yields 6 with 35% efficiency and no detectable diastereomers [1].

Physical Description

Titanocene dichloride appears as red to red-orange crystals. (NTP, 1992)

Color/Form

Bright red acicular crystals from toluene
Reddish-orange crystalline solid

Hydrogen Bond Acceptor Count

10

Exact Mass

239.901296 g/mol

Monoisotopic Mass

239.901296 g/mol

Heavy Atom Count

13

Density

1.6 (NTP, 1992)
1.60

Melting Point

552 °F (NTP, 1992)
289 °C +/- 2 deg

GHS Hazard Statements

Aggregated GHS information provided by 69 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (23.19%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (13.04%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (86.96%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (30.43%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (89.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (31.88%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Dichloro-bis(etanidazole 5-cyclopentadienyl)titanium(IV) and some related complexes were compared with cis-dichlorodiammineplatinum(II) in rats for acute anti-inflammatory activity against carrageenan paw edema, anti-arthritic activity against developing and established adjuvant induced polyarthritis, immunosuppressant activity in a local graft versus host assay, irritant effects at sites of administration (paw, skin, peritoneum) and nephro- and gastro-toxicities. These titanium complexes, like cisplatin and its hydrolysis products, in vivo exhibited both anti-inflammatory and anti-arthritic activity as well as immunosuppressant effects. Nephro- and gastro-toxicity were much less severe than in rats given platinum complexes. In vitro they selectively inhibited (3)H-thymidine incorporation by isolated thymocytes and prevented the germination of radish seeds. When given intraperitoneally, the anti-inflammatory activity may partly be due to a counter-irritant phenomenon since the titanium derivatives elicited an acute peritoneal effusion if they were injected towards the omentum. However, when injected subcutaneously or applied in dimethylformamide or dimethylsulfoxide to the skin, they manifested both anti-inflammatory and anti-arthritic activity without irritancy or much local skin damage. They might therefore have the potential of being useful drugs, especially if released slowly.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

1271-19-8

Methods of Manufacturing

Dicyclopentadiene + titanium tetrachloride (complex formation)

General Manufacturing Information

Titanium, dichlorobis(.eta.5-2,4-cyclopentadien-1-yl)-: ACTIVE

Stability Shelf Life

STABLE IN DRY AIR; SLOWLY HYDROLYZED IN MOIST AIR

Dates

Modify: 2024-04-14

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